molecular formula C11H19NO4 B1394274 (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1119512-35-4

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1394274
CAS No.: 1119512-35-4
M. Wt: 229.27 g/mol
InChI Key: IPLCSDCAWNDONJ-YUMQZZPRSA-N
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine.

Scientific Research Applications

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions to occur without interference from the amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSDCAWNDONJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677453
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119512-35-4
Record name (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

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